molecular formula C25H27N3O3S2 B4573141 ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

Cat. No.: B4573141
M. Wt: 481.6 g/mol
InChI Key: WMJILTCMMUSZAB-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.14938408 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis of Piperazine Derivatives : Research indicates that ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines, including piperazine, to afford N,N'-disubstituted piperazine derivatives, highlighting a method for generating structurally related compounds (Vasileva et al., 2018).
  • Novel Thiophene Derivatives : A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties, showcasing the potential for developing new therapeutic agents from related chemical structures (Mohareb et al., 2016).

Biological Activities

  • Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones, including compounds related to the core structure , displayed good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).
  • Anti-proliferative Effects : Research into thiophene derivatives, including efforts to synthesize compounds with similar structural motifs, has identified several with significant anti-proliferative activity against tumor cell lines, indicating a potential route for the development of cancer therapeutics (Mohareb et al., 2016).

Properties

IUPAC Name

ethyl 5-benzyl-2-[[4-(3-hydroxyphenyl)piperazine-1-carbothioyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-2-31-24(30)22-17-21(15-18-7-4-3-5-8-18)33-23(22)26-25(32)28-13-11-27(12-14-28)19-9-6-10-20(29)16-19/h3-10,16-17,29H,2,11-15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJILTCMMUSZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
Reactant of Route 6
ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

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